molecular formula C18H42N6 B1608400 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane CAS No. 79676-97-4

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane

Cat. No. B1608400
CAS RN: 79676-97-4
M. Wt: 342.6 g/mol
InChI Key: KVXKXUJAIKWPHT-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a chemical compound with the molecular formula C18H42N6 . It is also known as Hexamethylhexacyclen .


Chemical Reactions Analysis

The specific chemical reactions involving 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane include a refractive index of n20/D 1.494 (lit.), a boiling point of 140 °C/0.02 mmHg (lit.), and a density of 0.944 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Protonation Behavior

The synthesis and characterization of macrocyclic ligands related to 1,4,7,10,13,16-hexaazacyclooctadecane have been explored. These studies include investigating the basicity behavior and protonation patterns of these ligands through potentiometric and NMR techniques (Bencini et al., 1992).

Electrochemical and Metal Extraction Properties

Research has focused on the design and synthesis of redox-functionalized polyazacycloalkane receptors, including derivatives of 1,4,7,10,13,16-hexaazacyclooctadecane. These studies include examining their binding, electrochemical, and metal extraction properties, which are critical in understanding their potential applications in metal ion sensing and extraction (Lloris et al., 1998).

Transition Metal Binding and Electrochemical Behavior

Furtherinvestigations have been conducted on the coordination behavior and electrochemical response of ferrocene-functionalized polyazamacrocycles, including derivatives of 1,4,7,10,13,16-hexaazacyclooctadecane. These studies provide insights into their interactions with various metal ions and their potential applications in electrochemical sensors and metal ion extraction processes (Lloris et al., 1999).

ATP Binding and Macrocyclic Receptors

Research on methylated ligands of 1,4,7,10,13,16-hexaazacyclooctadecane has revealed their ability to bind ATP in solution. This property suggests potential applications in biochemistry and molecular recognition, where selective binding to specific molecules like ATP is crucial (Andrés et al., 1994).

Spectrophotometric Study and Charge-Transfer Complexation

A spectrophotometric study on the interaction of 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane with iodine in chloroform solution has been conducted. This research is significant for understanding the formation and stability of charge-transfer complexes, which are important in various fields like organic electronics and sensor development (Mandoumi et al., 2013).

Nitrogen Methylation and Coordination Properties

The impact of nitrogen methylation on the coordination properties of hexa- and heptaazamacrocycles, including derivatives of 1,4,7,10,13,16-hexaazacyclooctadecane, has been studied. These findings are relevant to the field of coordination chemistry, particularly in the design and synthesis of new ligands for metal ion complexation and catalysis (Bencini et al., 1996).

Safety And Hazards

The safety and hazards associated with 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and application of 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane are not explicitly mentioned in the search results .

properties

IUPAC Name

1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42N6/c1-19-7-9-20(2)11-13-22(4)15-17-24(6)18-16-23(5)14-12-21(3)10-8-19/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXKXUJAIKWPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCN(CCN(CCN(CCN(CC1)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403287
Record name Hexamethylhexacyclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane

CAS RN

79676-97-4
Record name Hexamethylhexacyclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
SY AlQaradawi, HS Bazzi, A Mostafa… - Journal of Molecular …, 2011 - Elsevier
Novel charge transfer complexes have been formed in the reaction of the interesting powerful electron donor 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (…
Number of citations: 16 www.sciencedirect.com
N Mandoumi, F Nasri, M Shariati-Rad… - Journal of Molecular …, 2013 - Elsevier
Interaction of 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane (HMHA18C6) with iodine was investigated spectrophotometrically in chloroform solution using hard …
Number of citations: 4 www.sciencedirect.com
MJ Maple, EF Philp, AMZ Slawin, P Lightfoot… - Journal of Materials …, 2001 - pubs.rsc.org
Hydrothermal syntheses of aluminophosphates have been performed in the presence of Mg2+, Cr3+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+ and Zn2+ cations using the macrocycles 1,4,7-…
Number of citations: 26 pubs.rsc.org
AJ Blake, G Reid, M Schröder - Polyhedron, 1994 - Elsevier
Reaction of PdCl 2 (NCPh) 2 with 0.5 molar equivalents of Me 6 [18]aneN 6 in refluxing MeCN affords initially the binuclear complex [Pd 2 Cl 2 (Me 6 [18]aneN 6 )]Cl 2 . Addition of H 2 …
Number of citations: 3 www.sciencedirect.com
LAF Andrade, JM Silla, JGP Mendonça… - Journal of Inclusion …, 2017 - Springer
Macrocyclic compounds have been widely used as anion carriers, as they play important functions in chemical and biological systems. This work reports a theoretical study on free 1,4,7,…
Number of citations: 2 link.springer.com
T Tsuchiya, K Sato, H Kurihara… - Journal of the …, 2006 - ACS Publications
Complexation of endohedral metallofullerene La@C 82 -A (1) with macrocyclic compounds, such as 1,4,7,10,13,16-hexaazacyclooctadecane (2), 1,4,7,10,13,16-hexamethyl-1,4,7,10,13…
Number of citations: 64 pubs.acs.org
T Höllerhage, TP Spaniol, U Englert, J Okuda - Inorganica Chimica Acta, 2022 - Elsevier
Using the eighteen-membered polyamine macrocycle Me 6 HACO (Me 6 HACO = 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane, Me 6 [18]aneN 6 ), the synthesis …
Number of citations: 1 www.sciencedirect.com
RM Fabicon, HG Richey - Organometallics, 2001 - ACS Publications
An RZnZ compound (R = alkyl) and a macrocycle react in benzene to form RZn(macrocycle) + ions when the macrocycle is an effective coordinator for RZn + and Z - can exist as the …
Number of citations: 28 pubs.acs.org
LM Smith, KM Coward, AC Jones, JF Bickley… - Journal of electronic …, 2001 - Springer
Tertiary amines are useful for the production of high purity low-oxygen content R 2 Zn dopant sources. Trace oxygen levels in Me 2 Zn are significantly reduced by formation of the Me 2 …
Number of citations: 5 link.springer.com
PA Wright, MJ Maple, AMZ Slawin, V Patinec… - Journal of the …, 2000 - pubs.rsc.org
Hydrothermal syntheses of divalent metal cation-containing aluminophosphates, or MAPOs (M = Mg, Mn, Fe, Co or Zn), have been performed using the azamacrocycle 1,4,8,11-…
Number of citations: 55 pubs.rsc.org

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